Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate

Catalog No.
S1832356
CAS No.
151646-26-3
M.F
C13H14O4
M. Wt
234.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate

CAS Number

151646-26-3

Product Name

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate

IUPAC Name

ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate

Molecular Formula

C13H14O4

Molecular Weight

234.25

InChI

InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3

SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC(=C1)C

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC(=C1)C

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate is an organic compound belonging to the class of dioxobutanoates, characterized by its unique chemical structure. It features a dioxobutanoate backbone with a 3-methylphenyl substituent at the fourth position. The molecular formula for this compound is C13_{13}H14_{14}O4_{4} and it has a molecular weight of approximately 250.25 g/mol. This compound is notable for its potential applications in various fields such as pharmaceuticals and materials science.

Typical of esters and diketones. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, resulting in the formation of 3-methylphenol and ethyl 2,4-dioxobutanoate.
  • Condensation Reactions: The diketone functionality allows for potential condensation reactions with amines or other nucleophiles, leading to the formation of more complex molecules.
  • Reduction: The carbonyl groups can be reduced using reducing agents such as sodium borohydride to yield corresponding alcohols.

Preliminary studies suggest that Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate may exhibit biological activity through interaction with specific molecular targets such as enzymes or receptors. Its structural features indicate potential anti-inflammatory or analgesic properties, although detailed pharmacological studies are necessary to substantiate these claims.

The synthesis of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate typically involves:

  • Starting Materials: Acetylacetone and 3-methylbenzaldehyde are common starting materials.
  • Condensation Reaction: A condensation reaction between acetylacetone and 3-methylbenzaldehyde in the presence of a base (such as sodium ethoxide) leads to the formation of the intermediate product.
  • Esterification: The intermediate is then treated with ethanol and an acid catalyst to yield Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate.

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate has potential applications in:

  • Pharmaceuticals: As a precursor in the synthesis of bioactive compounds.
  • Agriculture: Possible use as a pesticide or herbicide due to its biological activity.
  • Materials Science: Utilized in the development of polymers or coatings due to its chemical properties.

Interaction studies are essential to understand how Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate interacts with biological systems. These studies may involve:

  • Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Studies: To assess affinity and selectivity towards various receptors in cellular models.
  • Toxicity Assessments: Evaluating the safety profile through cytotoxicity assays on different cell lines.

Several compounds are structurally similar to Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate, including:

  • Ethyl 4-phenyl-2,4-dioxobutanoate
  • Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate
  • Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate

Comparison Table

Compound NameMolecular FormulaUnique Features
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoateC13_{13}H14_{14}O4_{4}Contains a 3-methylphenyl group
Ethyl 4-phenyl-2,4-dioxobutanoateC13_{13}H14_{14}O4_{4}Lacks methyl substitution on the phenyl ring
Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoateC13_{13}H14_{14}O4_{4}Methyl group is located at the ortho position
Ethyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoateC13_{13}H13_{13}ClO4_{4}Contains a chlorine substituent on the phenyl ring

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate stands out due to its specific substitution pattern on the aromatic ring which may influence its biological activity and chemical reactivity compared to other similar compounds. Further research is needed to fully elucidate its properties and potential applications.

XLogP3

2.2

Dates

Last modified: 08-15-2023

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